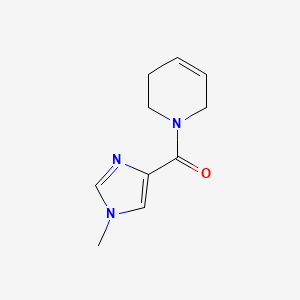![molecular formula C13H16N2O4 B2749512 Methyl 2-[(morpholine-4-carbonyl)amino]benzoate CAS No. 21282-62-2](/img/structure/B2749512.png)
Methyl 2-[(morpholine-4-carbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[(morpholine-4-carbonyl)amino]benzoate” is a chemical compound with the CAS Number: 322764-64-7 . Its IUPAC name is methyl 2-amino-4-(4-morpholinylcarbonyl)benzoate . The molecular weight of this compound is 264.28 .
Molecular Structure Analysis
The molecular formula of “Methyl 2-[(morpholine-4-carbonyl)amino]benzoate” is C13H16N2O4 . The InChI Code for this compound is 1S/C13H16N2O4/c1-18-13(17)10-3-2-9(8-11(10)14)12(16)15-4-6-19-7-5-15/h2-3,8H,4-7,14H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-[(morpholine-4-carbonyl)amino]benzoate” is stored at room temperature .Applications De Recherche Scientifique
Copolymeric Systems for Ultraviolet-Curable Pigmented Coatings
Copolymers incorporating morpholine-based moieties, similar to Methyl 2-[(morpholine-4-carbonyl)amino]benzoate, have been investigated for their potential in ultraviolet-curable pigmented coatings. These systems exhibit synergistic effects in activity, demonstrating the importance of structural requirements and photochemical mechanisms in their applications (Angiolini et al., 1997).
Biodegradable Polyesteramides with Pendant Functional Groups
Research on morpholine derivatives has led to the development of biodegradable polyesteramides with protected pendant functional groups. These polymers were synthesized through ring-opening copolymerization, highlighting the utility of morpholine-based compounds in creating materials with specific functional properties (Veld et al., 1992).
Ionic Liquids for Green Chemistry
Morpholine derivatives have been synthesized to produce ionic liquids with various anions, contributing to green chemistry by offering moderate to low toxicity and potential as biomass solvents. Their physicochemical properties, cytotoxicity, and biodegradability were systematically studied, underscoring their applicability in environmentally friendly processes (Pernak et al., 2011).
Synthesis and Chemical Properties
Methyl 2-[(morpholine-4-carbonyl)amino]benzoate has been involved in the synthesis of compounds with potential biological activity. For instance, it can undergo cyclization in the presence of bases to form substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing its versatility in organic synthesis (Ukrainets et al., 2014).
Aminomethylation of Imidazoheterocycles
The compound's structural framework has been explored for aminomethylation reactions, which are crucial for the synthesis of aminomethylated derivatives. Such chemical transformations highlight the role of morpholine-based compounds in facilitating mild reaction conditions for generating key intermediates in organic synthesis (Mondal et al., 2017).
Safety and Hazards
The safety information for “Methyl 2-[(morpholine-4-carbonyl)amino]benzoate” includes several hazard statements. It is harmful if swallowed (H302) and it may cause respiratory irritation . The precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .
Mécanisme D'action
Target of Action
The primary targets of Methyl 2-[(morpholine-4-carbonyl)amino]benzoate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how Methyl 2-[(morpholine-4-carbonyl)amino]benzoate interacts with its targets . .
Propriétés
IUPAC Name |
methyl 2-(morpholine-4-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-12(16)10-4-2-3-5-11(10)14-13(17)15-6-8-19-9-7-15/h2-5H,6-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJUUSJFJYVEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(morpholine-4-carbonyl)amino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B2749429.png)

![2-Chloro-N-[7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetamide](/img/structure/B2749431.png)
![methyl 2-(8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2749432.png)
![1-Methyl-1'-[(4-methylphenyl)methyl]spiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2749433.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2749438.png)

![2-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2749443.png)

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2749446.png)

![N-cycloheptyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2749451.png)
![N-[2-(2-Phenylethyl)cyclopentyl]prop-2-enamide](/img/structure/B2749452.png)